5,6-Dibromohexan-1-ol
Description
5,6-Dibromohexan-1-ol (C₆H₁₂Br₂O) is a brominated primary alcohol characterized by bromine substituents at the 5th and 6th carbon positions of a six-carbon chain. Its bifunctional nature (containing both hydroxyl and bromine groups) enables diverse reactivity, including nucleophilic substitutions, eliminations, or cross-coupling reactions.
Properties
Molecular Formula |
C6H12Br2O |
|---|---|
Molecular Weight |
259.97 g/mol |
IUPAC Name |
5,6-dibromohexan-1-ol |
InChI |
InChI=1S/C6H12Br2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-5H2 |
InChI Key |
TWNIHLHLNBGHFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dibromohexan-1-ol can be synthesized through the bromination of hexan-1-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature, and the bromine atoms are introduced at the fifth and sixth positions of the hexane chain .
Industrial Production Methods
Industrial production of 5,6-Dibromohexan-1-ol often involves the use of large-scale bromination reactors where hexan-1-ol is treated with bromine under controlled conditions. The reaction is monitored to ensure complete bromination and high yield of the desired product. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form hexan-1-ol by removing the bromine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of hexan-1-ol derivatives with different functional groups.
Oxidation: Formation of hexan-1-one or hexanal.
Reduction: Formation of hexan-1-ol.
Scientific Research Applications
5,6-Dibromohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromohexan-1-ol involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Mono-Brominated Analogs: 6-Bromohexan-1-ol
Key Differences :
- Structure : 6-Bromohexan-1-ol (C₆H₁₃BrO) has a single bromine atom at the terminal carbon, while 5,6-Dibromohexan-1-ol features two bromines at adjacent positions.
- Synthesis: 6-Bromohexan-1-ol is synthesized via refluxing 1,6-hexanediol with hydrobromic acid (48% aqueous) in toluene, yielding a mono-brominated product with moderate efficiency . In contrast, achieving di-bromination likely requires harsher conditions or alternative reagents (e.g., PBr₃ or NBS).
- Reactivity : The terminal bromine in 6-bromohexan-1-ol favors nucleophilic substitution (e.g., SN2), whereas the vicinal dibromide in 5,6-Dibromohexan-1-ol may undergo elimination (e.g., dehydrohalogenation) or tandem substitution reactions.
Functionalized Bromo-Alcohols: 6-(Substituted Phenyl)hexyl Bromides
Example : 6-(2,5-Dimethoxy-4-(2-[N,N-benzotriazolyl]propyl)phenyl)hexyl bromide (Compound 8 in ).
- Structural Contrast : This compound incorporates an aromatic ring and a benzotriazole moiety, unlike the purely aliphatic 5,6-Dibromohexan-1-ol.
- Synthesis : Bromination occurs via N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at 0°C, followed by warming to room temperature. The yield (27%) is lower compared to simpler bromo-alcohols, reflecting steric and electronic challenges .
- Applications : Such derivatives are often used in medicinal chemistry for their heterocyclic pharmacophores, whereas 5,6-Dibromohexan-1-ol is more likely employed in materials science due to its symmetrical aliphatic structure.
Benzimidazole-Based Brominated Compounds
Example : 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-(substituted)-1H-benzimidazole (Compound 5b-j in ).
- Comparison : These compounds feature fused aromatic systems and sulfur linkages, diverging from the linear aliphatic chain of 5,6-Dibromohexan-1-ol.
- Physical Properties : Benzimidazole derivatives exhibit higher melting points (e.g., 215–220°C) due to aromatic stacking, whereas 5,6-Dibromohexan-1-ol is likely a liquid or low-melting solid (typical for aliphatic bromides) .
- Spectral Data : The ¹H-NMR of benzimidazoles shows aromatic proton signals (δ 6.5–8.0 ppm), absent in 5,6-Dibromohexan-1-ol, which displays signals for hydroxyl (δ 1.5–2.0 ppm) and methylene protons adjacent to bromine (δ 3.4–3.8 ppm) .
Comparative Data Table
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